molecular formula C12H13N3OS B14960281 2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide

2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B14960281
M. Wt: 247.32 g/mol
InChI Key: GVJODQHVMKKSFK-UHFFFAOYSA-N
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Description

2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in various biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C12H13N3OS/c1-2-10(9-6-4-3-5-7-9)11(16)14-12-15-13-8-17-12/h3-8,10H,2H2,1H3,(H,14,15,16)

InChI Key

GVJODQHVMKKSFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=CS2

Origin of Product

United States

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